5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . This compound is known for its unique structure, which includes a bromine atom, a picolinamide group, and a hydroxy-methylbutyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide typically involves the bromination of picolinamide followed by the introduction of the hydroxy-methylbutyl side chain. One common method includes the use of bromine and a suitable solvent, such as acetic acid, to brominate picolinamide. The resulting intermediate is then reacted with 3-hydroxy-3-methylbutan-2-ylamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide, are commonly used.
Major Products Formed
Oxidation: Formation of 5-Bromo-N-(3-oxo-3-methylbutan-2-yl)picolinamide.
Reduction: Formation of N-(3-hydroxy-3-methylbutan-2-yl)picolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy-methylbutyl side chain play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)nicotinamide
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)isonicotinamide
Uniqueness
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxy-methylbutyl side chain makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
5-bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15) |
InChI-Schlüssel |
QEDKHOHNXAQEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.